![molecular formula C15H15F2N3O2 B2643130 N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034561-44-7](/img/structure/B2643130.png)
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and treating neuroinflammation. This compound belongs to the family of isoxazole carboxamides and is known to have high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is expressed on the outer mitochondrial membrane of activated microglia and astrocytes.
Aplicaciones Científicas De Investigación
Antifungal Activity
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide and related compounds have shown promising antifungal activity. In a study investigating the antifungal properties of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against various phytopathogens, it was noted that the presence of specific functional groups, such as carboxamide and carboxylic groups, in positions 3 and 4 of the pyrazole/isoxazolecarboxamide series is crucial for biological activity. These compounds exhibited significant growth inhibition against fungi like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea, with P. ultimum being particularly sensitive. This highlights the potential of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide derivatives as effective antifungal agents (Vicentini et al., 2007).
Drug Metabolism and Bioavailability
The compound and its derivatives have been studied for their potential as prodrugs, which can enhance the bioavailability and efficacy of other therapeutic agents. One such derivative, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, was synthesized and shown to be absorbed intact after oral administration in rats. This compound metabolizes to yield plasma concentrations of an anti-inflammatory agent, indicating its potential as a prodrug to enhance the delivery and efficacy of anti-inflammatory medications (Patterson et al., 1992).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including those similar to N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, have been researched for their potential as immunosuppressive agents. These compounds, such as leflunomide and its active metabolite, have shown strong inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, thereby affecting the proliferation of immune cells. This inhibition may provide insights into the therapeutic potential of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide derivatives in immunosuppression and the treatment of autoimmune diseases (Knecht & Löffler, 1998).
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c16-15(17)5-3-11(4-6-15)19-14(21)12-8-13(22-20-12)10-2-1-7-18-9-10/h1-2,7-9,11H,3-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYIOWPEPQJTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.